molecular formula C11H13N5O B8722929 2,5,6-Triamino-4-Benzyloxypyrimidine CAS No. 19916-72-4

2,5,6-Triamino-4-Benzyloxypyrimidine

Cat. No. B8722929
M. Wt: 231.25 g/mol
InChI Key: QGOLEGLENLEGAL-UHFFFAOYSA-N
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Patent
US06677345B1

Procedure details

To a suspension of 2,6-diamino-4-benzyloxy-5-nitrosopyrimidine (0.3 g, 1.28 mmol) in water (10 ml) at 50° C. was added sodium dithionite (0.48 g, 2.76 mmol) in portions over 5 h. The reaction mixture was stirred at room temperature overnight, heated again to 50° C. and a further quantity of sodium dithionite (0.4 g) was added. After stirring for a further 12 h, the reaction mixture was cooled to room temperature, and the solution was adjusted to pH 7 with aqueous ammonia solution (0.2 ml). The resultant fine yellow solid which deposited was collected, washed with water and recrystallised from hot water (0.11 g, 35%), m.p. 130-135° C.; νmax/cm−1 3394 (NH2), 3033 (C6H5); δH (200 MHz, d6-DMSO) 5.36 (2H, s, OCH2), 5.40 (2H, s, NH2), 5.81 (2H, s, NH2), 7.39-7.56 (5H, m, C6H5).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
0.2 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:5]([N:16]=O)=[C:4]([NH2:18])[N:3]=1.S(S([O-])=O)([O-])=O.[Na+].[Na+].N>O>[NH2:1][C:2]1[N:7]=[C:6]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:5]([NH2:16])=[C:4]([NH2:18])[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
NC1=NC(=C(C(=N1)OCC1=CC=CC=C1)N=O)N
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.48 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0.4 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0.2 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated again to 50° C.
STIRRING
Type
STIRRING
Details
After stirring for a further 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The resultant fine yellow solid which deposited was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallised from hot water (0.11 g, 35%), m.p. 130-135° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1=NC(=C(C(=N1)OCC1=CC=CC=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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